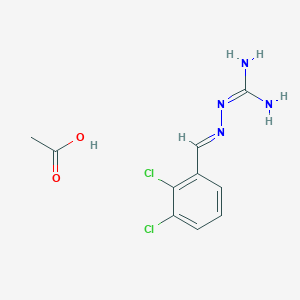

Raphin1 acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Raphin1 acetate is an orally bioavailable, selective inhibitor of the regulatory phosphatase PPP1R15B (R15B). It binds strongly to the R15B-PP1c holophosphatase (Kd=33 nM), and shows 30-fold selective in binding R15B-PP1c over R15A-PP1c .

Synthesis Analysis

Raphin1 was identified as a result of a method developed to screen for selective serine/threonine phosphatase inhibitors. This method targeted a regulatory subunit of protein phosphatase 1, R15B, a negative regulator of proteostasis . When added to cells, Raphin1 caused a temporary reduction in protein synthesis .Molecular Structure Analysis

The molecular formula of Raphin1 acetate is C10H12Cl2N4O2 and its molecular weight is 291.13 .科学的研究の応用

Phosphatase Inhibition and Neurodegenerative Diseases

Raphin1 acetate has been identified as a selective inhibitor of the regulatory subunit of protein phosphatase 1, PPP1R15B, also known as R15B. This compound plays a crucial role in protein phosphorylation, a common mechanism of regulation in cellular processes. Raphin1's inhibition of R15B leads to the accumulation of phosphorylated substrates, temporarily attenuating protein synthesis. This mechanism has significant implications for proteostasis, a key factor in the management of neurodegenerative diseases. Raphin1's ability to cross the blood-brain barrier and its demonstrated efficacy in a mouse model of Huntington’s disease highlights its potential as a therapeutic agent for such conditions (Krzyżosiak et al., 2018).

Expanding Pharmacological Regulation Beyond Kinases

Traditionally, kinases have been the focus of drug targeting in the regulation of phosphorylation. However, the discovery of Raphin1 as a selective inhibitor of R15B signifies an important expansion in the pharmacological regulation of serine/threonine phosphatases. This development opens new avenues in drug discovery, particularly for conditions where protein quality control is a significant factor. Raphin1's efficacy in boosting protein quality control in cellular models and slowing disease progression in neurodegenerative disease models underlines the therapeutic potential of targeting phosphatases (Hurtley, 2018).

Implications for Proteostasis and Drug Discovery

The role of Raphin1 in inhibiting R15B, a negative regulator of proteostasis, offers valuable insights into the mechanisms of protein homeostasis in cells. This discovery provides a foundational platform for the target-based discovery of inhibitors of serine/threonine phosphatases, which can be pivotal in the treatment of various diseases where protein regulation plays a key role. The oral bioavailability of Raphin1 and its ability to cross physiological barriers like the blood-brain barrier further enhance its potential as a drug candidate (Krzyżosiak et al., 2018).

Neuroprotection and Delay in Neurodegeneration

In a broader context, the ability of Raphin1 to protect cells from stress and delay neurodegeneration in a mouse model of Huntington's disease suggests that phosphatase regulatory subunits like R15B could be viable targets in the development of neuroprotective drugs. This positions Raphin1 as a significant contributor to the burgeoning field of neurodegenerative disease treatment, offering hope for conditions that have been challenging to manage (Vagnarelli & Alessi, 2018).

作用機序

Raphin1 acetate inhibits the recombinant R15B-PP1c holoenzyme, but not the closely related R15A-PP1c, by interfering with substrate recruitment . In cells, Raphin1 acetate causes a rapid and transient accumulation of its phosphorylated substrate, resulting in a transient attenuation of protein synthesis .

Safety and Hazards

将来の方向性

Raphin1 acetate has shown efficacy in a mouse model of Huntington’s disease, which identifies R15B as a druggable target and provides a platform for target-based discovery of inhibitors of serine/threonine phosphatases . This suggests potential future directions in the treatment of neurodegenerative diseases.

特性

IUPAC Name |

acetic acid;2-[(E)-(2,3-dichlorophenyl)methylideneamino]guanidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2N4.C2H4O2/c9-6-3-1-2-5(7(6)10)4-13-14-8(11)12;1-2(3)4/h1-4H,(H4,11,12,14);1H3,(H,3,4)/b13-4+; |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSDLUFBVKWLRSN-GAYQJXMFSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.C1=CC(=C(C(=C1)Cl)Cl)C=NN=C(N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O.C1=CC(=C(C(=C1)Cl)Cl)/C=N/N=C(N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl2N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Raphin1 acetate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-phenyl-N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide](/img/structure/B2421393.png)

![5-(4-Benzylpiperidin-1-yl)-7-chloro-3-(3-methylphenyl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2421395.png)

![2-(2-Methoxy-5-methylphenyl)imidazo[1,2-a]pyridine](/img/structure/B2421397.png)

![3-[(Ethylamino)methyl]benzamide hydrochloride](/img/structure/B2421399.png)

![Benzyl (4-formylbicyclo[2.2.1]heptan-1-yl)carbamate](/img/structure/B2421403.png)

![1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-methoxyethanone](/img/structure/B2421404.png)

![diethyl 2-(5,6,7,8-tetrahydronaphthalene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2421405.png)

![Methyl (3S)-1-(2,5-dimethoxyphenyl)-2-[(2-methoxycarbonylphenyl)carbamoyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylate](/img/structure/B2421406.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-ethoxybenzamide](/img/structure/B2421408.png)

![[3-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-(5,6,7,8-tetrahydrocinnolin-3-yl)methanone](/img/structure/B2421411.png)

![2-(((5,7-Dimethylimidazo[1,2-a]pyrimidin-2-yl)methyl)thio)-5-nitrobenzo[d]oxazole](/img/structure/B2421413.png)